molecular formula C22H18N2O4 B2839543 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922108-39-2

2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2839543
CAS No.: 922108-39-2
M. Wt: 374.396
InChI Key: MOPHZVFMVMYBOD-UHFFFAOYSA-N
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Description

“2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a compound that has been studied in the context of asymmetric transfer hydrogenation . It is a biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine .


Synthesis Analysis

The compound has been synthesized using a Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water . The protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core. The compound also contains a methoxyphenyl group and an acetamide group .


Chemical Reactions Analysis

The compound has been involved in Ru-Catalyzed asymmetric transfer hydrogenation reactions . This reaction involves the transfer of hydrogen from a source to the compound, resulting in the formation of a new compound .


Physical and Chemical Properties Analysis

The compound has a boiling point of 528.2°C at 760 mmHg and a density of 1.349g/cm3 . Its flash point is 203.8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research on dibenzo[d,f][1,3]diazepin derivatives shows the potential for creating compounds with significant bioactivity. For example, the synthesis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones demonstrates the chemical pathways to construct complex molecules with potential biological applications. These compounds were synthesized from N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone, showcasing the versatility of organic synthesis in creating diverse molecular structures (Gomaa, 2011).

  • Crystal Structures

    The study of crystal structures of compounds similar to the query molecule, such as certain (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, provides insight into the molecular configuration and potential interaction mechanisms with biological targets. This structural information is crucial for understanding the activity and optimization of bioactive compounds (Galushchinskiy, Aleksei N., et al., 2017).

Biological Activity and Applications

  • Antimicrobial and Antitumor Activity

    Compounds with structures involving dibenzoxepin rings, such as new dihydrodibenzoxepins isolated from Bulbophyllum kwangtungense, have shown antimicrobial and antitumor activities. These findings highlight the potential of structurally related compounds in developing new therapeutic agents (Wu, Bin, et al., 2006). Furthermore, the bacteriostatic activities of compounds like 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives against various pathogens indicate the broad spectrum of biological applications these molecules could have (Hong, Yang, 2012).

  • Pharmacological Potential

    The search for new β3-adrenergic receptor agonists for treating obesity and diabetes led to the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides, which showed selective activity. This underscores the importance of structural diversity in discovering molecules with specific therapeutic targets (Maruyama, T., et al., 2012).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-27-16-9-6-14(7-10-16)12-21(25)23-15-8-11-19-17(13-15)22(26)24-18-4-2-3-5-20(18)28-19/h2-11,13H,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPHZVFMVMYBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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